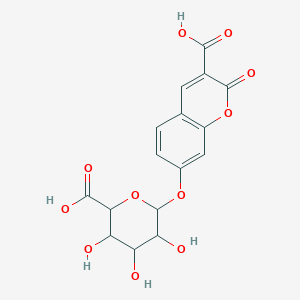
2H-Imidazol-2-ylidene, 1,3-dihydro-1,3-bis(4-methoxy-2,6-dimethylphenyl)-4,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Imidazol-2-ylidene, 1,3-dihydro-1,3-bis(4-methoxy-2,6-dimethylphenyl)-4,5-dimethyl- is a nucleophilic N-heterocyclic carbene (NHC) ligand. This compound is known for its stability and ability to form strong bonds with metals, making it a valuable component in various catalytic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazol-2-ylidene, 1,3-dihydro-1,3-bis(4-methoxy-2,6-dimethylphenyl)-4,5-dimethyl- typically involves the reaction of imidazolium salts with strong bases. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dichloromethane.
Base: Potassium tert-butoxide or sodium hydride are frequently used bases.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Imidazol-2-ylidene, 1,3-dihydro-1,3-bis(4-methoxy-2,6-dimethylphenyl)-4,5-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolium salts.
Reduction: It can be reduced to form imidazolidines.
Substitution: It participates in substitution reactions, particularly in the formation of metal complexes.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Metal salts like palladium chloride (PdCl2) or gold chloride (AuCl) are used to form metal complexes.
Major Products
The major products formed from these reactions include imidazolium salts, imidazolidines, and various metal complexes, which are valuable in catalytic applications .
Applications De Recherche Scientifique
2H-Imidazol-2-ylidene, 1,3-dihydro-1,3-bis(4-methoxy-2,6-dimethylphenyl)-4,5-dimethyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which 2H-Imidazol-2-ylidene, 1,3-dihydro-1,3-bis(4-methoxy-2,6-dimethylphenyl)-4,5-dimethyl- exerts its effects involves the formation of strong bonds with metal centers. This interaction stabilizes the metal in various oxidation states and enhances its catalytic activity. The molecular targets include transition metals such as palladium, rhodium, and gold, which are involved in various catalytic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
Uniqueness
What sets 2H-Imidazol-2-ylidene, 1,3-dihydro-1,3-bis(4-methoxy-2,6-dimethylphenyl)-4,5-dimethyl- apart from similar compounds is its enhanced stability and ability to form stronger metal-ligand bonds. This makes it particularly effective in catalytic applications where high stability and reactivity are required .
Propriétés
Formule moléculaire |
C23H28N2O2 |
|---|---|
Poids moléculaire |
364.5 g/mol |
InChI |
InChI=1S/C23H28N2O2/c1-14-9-20(26-7)10-15(2)22(14)24-13-25(19(6)18(24)5)23-16(3)11-21(27-8)12-17(23)4/h9-12H,1-8H3 |
Clé InChI |
IWIAMAPXWRDOCD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1N2[C]N(C(=C2C)C)C3=C(C=C(C=C3C)OC)C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,21-Bis(2-butyloctyl)-7,12,17-trithia-3,11,13,21-tetrazahexacyclo[13.6.0.02,9.04,8.010,14.016,20]henicosa-1(15),2(9),4(8),5,10,13,16(20),18-octaene](/img/structure/B14781914.png)




![1,1-Dimethyl-4-(methylthio)-1,2-dihydrobenzo[d][1,3]azasiline](/img/structure/B14781949.png)
![[2-[(10R,13S)-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B14781950.png)

![3-Bromobenzo[c]isothiazole-5-carboxylic acid](/img/structure/B14781972.png)
![(7aR)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B14781974.png)
![Ethyl 5-fluoro-3-oxo-6-(3-(pyrazin-2-yl)pyrrolidin-1-yl)-3H-benzo[b]pyrido[3,2,1-kl]phenoxazine-2-carboxylate](/img/structure/B14781984.png)
![Tert-butyl 2-[(2-aminopropanoylamino)methyl]piperidine-1-carboxylate](/img/structure/B14781996.png)
![(13S,17R)-17-ethynyl-17-hydroxy-7,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14782003.png)

